molecular formula C13H12O2 B073669 2,2'-Methylenediphenol CAS No. 1333-16-0

2,2'-Methylenediphenol

Cat. No. B073669
Key on ui cas rn: 1333-16-0
M. Wt: 200.23 g/mol
InChI Key: MQCPOLNSJCWPGT-UHFFFAOYSA-N
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Patent
US08658736B2

Procedure details

Zero point zero five part by mass of tetrabutylammonium bromide was added to 100 parts by mass of a bisphenol F type epoxy resin (Epiclon 830), and with stirring the mixture was heated to 175° C. Then, 20 parts by mass of toluene diisocyanate were supplied, taking 3 hours, and the mixture was further stirred at 175° C. for 4 hours, to obtain an isocyanate modification product of the bisphenol F type epoxy resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([CH2:7][C:8]2[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([OH:15])=[CH:3][CH:2]=1.CC1C(=CC(=CC=1)N=C=O)[N:19]=[C:20]=[O:21]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[N-:19]=[C:20]=[O:21].[CH:10]1[CH:9]=[C:8]([CH2:7][C:5]2[C:4]([OH:15])=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:13]([OH:14])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
with stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at 175° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N-]=C=O
Name
Type
product
Smiles
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658736B2

Procedure details

Zero point zero five part by mass of tetrabutylammonium bromide was added to 100 parts by mass of a bisphenol F type epoxy resin (Epiclon 830), and with stirring the mixture was heated to 175° C. Then, 20 parts by mass of toluene diisocyanate were supplied, taking 3 hours, and the mixture was further stirred at 175° C. for 4 hours, to obtain an isocyanate modification product of the bisphenol F type epoxy resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([CH2:7][C:8]2[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([OH:15])=[CH:3][CH:2]=1.CC1C(=CC(=CC=1)N=C=O)[N:19]=[C:20]=[O:21]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[N-:19]=[C:20]=[O:21].[CH:10]1[CH:9]=[C:8]([CH2:7][C:5]2[C:4]([OH:15])=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:13]([OH:14])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
with stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at 175° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N-]=C=O
Name
Type
product
Smiles
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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